2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-tetrazole
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Overview
Description
2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3,4-tetrazole is an organic compound with a unique structure that includes a tetrazole ring and a boron-containing dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3,4-tetrazole typically involves the reaction of 2-methyl-1H-tetrazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The boron-containing dioxaborolane group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura cross-coupling reactions, with bases like potassium carbonate and solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while oxidation and reduction reactions can produce a variety of functionalized tetrazole derivatives.
Scientific Research Applications
2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3,4-tetrazole has several scientific research applications:
Chemistry: It is used as a ligand in metal-catalyzed reactions, facilitating the formation of stable complexes and enhancing catalytic activity.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: The compound’s unique structure makes it useful in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism by which 2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3,4-tetrazole exerts its effects depends on its specific application. In catalysis, the compound acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
Uniqueness
What sets 2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3,4-tetrazole apart from similar compounds is its combination of a tetrazole ring and a boron-containing dioxaborolane group. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in catalysis, materials science, and potentially in medicinal chemistry.
Properties
Molecular Formula |
C8H15BN4O2 |
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Molecular Weight |
210.04 g/mol |
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)tetrazole |
InChI |
InChI=1S/C8H15BN4O2/c1-7(2)8(3,4)15-9(14-7)6-10-12-13(5)11-6/h1-5H3 |
InChI Key |
ZAUUQFCQQTXZGK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(N=N2)C |
Origin of Product |
United States |
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